(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine
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Overview
Description
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine: is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl, ethoxycarbonyl, and isocyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine typically involves multiple steps, starting from simpler precursors One common approach is to begin with a piperidine derivative, which undergoes sequential functional group transformations to introduce the tert-butoxycarbonyl, ethoxycarbonyl, and isocyano groups
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using flow microreactor systems for efficient and sustainable synthesis, and employing purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine has several scientific research applications, including:
Biology: Its unique structure allows for the study of enzyme interactions and the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction. The isocyano group, in particular, is known for its ability to form strong covalent bonds with nucleophilic sites on proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-4-isocyanopiperidine
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-aminopiperidine
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-hydroxypiperidine
Uniqueness
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine is unique due to the presence of the isocyano group, which imparts distinct reactivity and binding properties. This sets it apart from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C14H22N2O4 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-isocyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-6-19-12(17)10-9-16(8-7-11(10)15-5)13(18)20-14(2,3)4/h10-11H,6-9H2,1-4H3/t10-,11+/m1/s1 |
InChI Key |
AYFAWDNZYNVRAB-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1[N+]#[C-])C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CCC1[N+]#[C-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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